molecular formula C21H38O2 B10769559 Eicosadienoic acid methyl ester

Eicosadienoic acid methyl ester

Cat. No.: B10769559
M. Wt: 322.5 g/mol
InChI Key: ANVRWJYTXOMGKU-GHPQSQKNSA-N
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Description

Eicosadienoic Acid Methyl Ester is a polyunsaturated fatty acid methyl ester. It is derived from Eicosadienoic Acid, which is an omega-6 fatty acid. This compound is known for its unique structure, which includes two double bonds located at the 11th and 14th carbon positions. It is commonly found in certain plant oils and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosadienoic Acid Methyl Ester can be synthesized through the esterification of Eicosadienoic Acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the extraction of Eicosadienoic Acid from natural sources, followed by its esterification. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Eicosadienoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eicosadienoic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism by which Eicosadienoic Acid Methyl Ester exerts its effects involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also be metabolized to other bioactive lipids that modulate inflammatory responses. The compound interacts with various enzymes and receptors involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

    Linoleic Acid Methyl Ester: Another omega-6 fatty acid methyl ester with two double bonds at the 9th and 12th carbon positions.

    Arachidonic Acid Methyl Ester: An omega-6 fatty acid methyl ester with four double bonds.

    Eicosapentaenoic Acid Methyl Ester: An omega-3 fatty acid methyl ester with five double bonds

Uniqueness: Eicosadienoic Acid Methyl Ester is unique due to its specific double bond positions (11th and 14th), which confer distinct chemical and biological properties. Its ability to modulate inflammatory responses and its role as a precursor to other bioactive lipids make it particularly valuable in research and therapeutic applications .

Properties

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

methyl (2E,4E)-icosa-2,4-dienoate

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h17-20H,3-16H2,1-2H3/b18-17+,20-19+

InChI Key

ANVRWJYTXOMGKU-GHPQSQKNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C=C/C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC(=O)OC

Origin of Product

United States

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